2,3,4-Trioxycyclopentanone
Description
Properties
Molecular Formula |
C14H26O4Si |
|---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1 |
InChI Key |
KXGMFTLLBZTKAO-UTUOFQBUSA-N |
SMILES |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
2,3,4-Trioxycyclopentanone has the molecular formula and features a cyclopentanone core with three hydroxyl groups at the 2, 3, and 4 positions. This unique structure contributes to its reactivity and potential applications.
Antioxidant Activity
Research indicates that 2,3,4-trioxycyclopentanone exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. A study demonstrated that this compound effectively scavenges free radicals, making it a candidate for developing antioxidant therapies.
Case Study:
- Study Focus: Evaluation of antioxidant capacity.
- Findings: The compound showed a dose-dependent increase in radical scavenging activity compared to standard antioxidants.
Antimicrobial Properties
The compound has been explored for its antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes makes it an attractive candidate for developing new antimicrobial agents.
Case Study:
- Study Focus: Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: 2,3,4-trioxycyclopentanone demonstrated significant inhibition zones in bacterial cultures, suggesting potential as a broad-spectrum antimicrobial agent.
Synthesis of Chiral Compounds
2,3,4-Trioxycyclopentanone serves as a chiral building block in organic synthesis. Its stereochemistry allows for the production of various enantiomerically pure compounds used in pharmaceuticals.
Case Study:
- Study Focus: Synthesis of Sceletium alkaloids.
- Methodology: Utilization of 2,3,4-trioxycyclopentanone as a precursor in enantioselective synthesis.
- Results: Successful synthesis of complex alkaloid structures with potential therapeutic applications.
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings with enhanced properties.
Polymer Development
Research has shown that incorporating 2,3,4-trioxycyclopentanone into polymer matrices can improve thermal stability and mechanical properties.
Case Study:
- Study Focus: Development of thermally stable polymers.
- Findings: Polymers containing 2,3,4-trioxycyclopentanone exhibited improved thermal degradation temperatures compared to control samples.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant and antimicrobial agent | Significant radical scavenging and antimicrobial activity observed |
| Organic Synthesis | Chiral building block for pharmaceuticals | Successful synthesis of complex alkaloids |
| Material Science | Development of thermally stable polymers | Enhanced thermal stability and mechanical properties |
Comparison with Similar Compounds
Substituted Cyclopentanones: Physicochemical Properties
Cyclopentanone derivatives with substituents such as methyl or hydroxyl groups exhibit distinct physicochemical behaviors. For example:
Key Observations :
- Methyl substituents marginally increase boiling points due to minor polarity changes.
- Higher oxygen content (e.g., hydroxyl groups) typically elevates boiling points and solubility via hydrogen bonding. For 2,3,4-Trioxycyclopentanone, the presence of three oxygen groups would likely enhance polarity, resulting in a higher boiling point and density compared to methyl-substituted analogs.
Structural Analogs with Aromatic Substituents
Cyclopentanones with bulky aromatic groups, such as (3S)-3-(4-bromophenyl)cyclopentanone, highlight steric and electronic effects of substituents . The bromophenyl group introduces steric hindrance and alters electron density, which can influence binding affinity in drug candidates.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2,3,4-Trioxycyclopentanone in laboratory settings?
- Methodological Answer : The synthesis of 2,3,4-Trioxycyclopentanone can be approached via oxidation of cyclopentanone derivatives using catalytic systems (e.g., TEMPO/NaClO) under controlled pH conditions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using polar aprotic solvents) is recommended to isolate high-purity fractions. Ensure reaction progress is monitored via TLC and NMR spectroscopy to confirm intermediate formation .
Q. How should researchers safely handle and store 2,3,4-Trioxycyclopentanone to minimize degradation?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent exposure. Avoid aerosol generation during weighing or transfer.
- Storage : Store in airtight, amber-glass containers under inert gas (e.g., argon) at 2–8°C. Degradation occurs via hydrolysis or oxidation; monitor stability using HPLC every 3–6 months .
Q. What analytical techniques are critical for characterizing 2,3,4-Trioxycyclopentanone’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm carbonyl and hydroxyl group positions.
- FT-IR : Identify characteristic C=O (1700–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for 2,3,4-Trioxycyclopentanone under varying pH conditions?
- Methodological Answer : Conflicting reactivity data often arise from unaccounted variables (e.g., trace metal ions, solvent polarity). Design controlled experiments using buffered systems (pH 3–10) and chelating agents (e.g., EDTA). Compare kinetic profiles via UV-Vis spectroscopy and validate using DFT calculations to model transition states .
Q. What experimental strategies are recommended to study 2,3,4-Trioxycyclopentanone’s degradation pathways in aqueous environments?
Q. How can computational modeling enhance the design of 2,3,4-Trioxycyclopentanone derivatives for targeted biochemical applications?
- Methodological Answer : Apply density functional theory (DFT) to predict electronic properties (HOMO-LUMO gaps) and docking simulations to assess binding affinity with enzymes (e.g., oxidoreductases). Validate predictions via synthesis and enzymatic assays .
Q. What role does 2,3,4-Trioxycyclopentanone play in modulating plant hormone signaling pathways, and how can this be experimentally validated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
